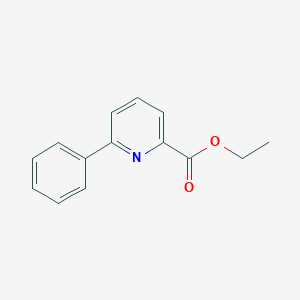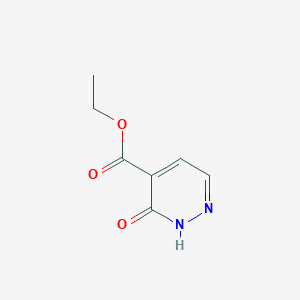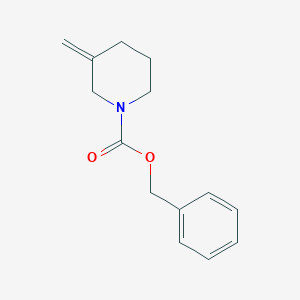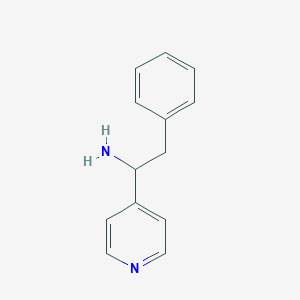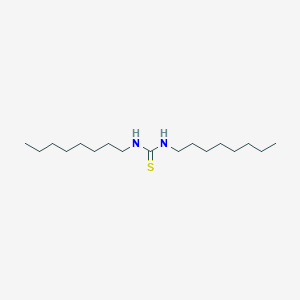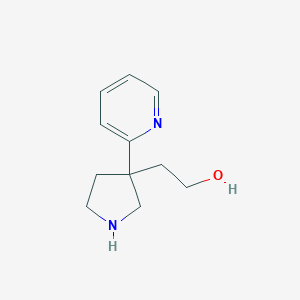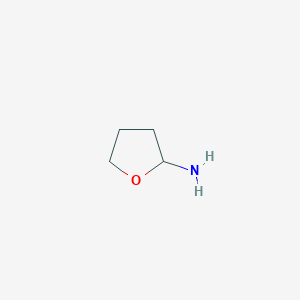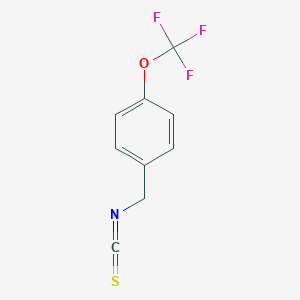
4-(Trifluoromethoxy)benzyl isothiocyanate
货号 B190149
CAS 编号:
128273-52-9
分子量: 233.21 g/mol
InChI 键: MCWUXZLJINGXET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular formula of “4-(Trifluoromethoxy)benzyl isothiocyanate” is C9H6F3NOS . Its average mass is 233.210 Da and its mono-isotopic mass is 233.012222 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “4-(Trifluoromethoxy)benzyl isothiocyanate”. Isothiocyanates in general are known to be involved in various chemical reactions, often acting as chemoselective electrophiles .科学研究应用
-
- 4-(Trifluoromethoxy)benzyl isothiocyanate is a compound that contains a trifluoromethyl (TFM, -CF3) group . Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate was achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C and then adding it to trichloroacetonitrile at 0 °C .
- The results of this application are not provided in the source .
-
- Isothiocyanates are biologically active products resulting from the hydrolysis of glucosinolates predominantly present in cruciferous vegetables . They have diverse bioactivities, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties .
- The methods of application or experimental procedures are not provided in the source .
- The results of this application are not provided in the source .
-
- 4-(Trifluoromethyl)phenyl isothiocyanate may be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . It may also be used in the synthesis of photoinduced electron transfer (PET) sensors .
- The results of this application are not provided in the source .
-
- Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate was achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C and then adding it to trichloroacetonitrile at 0 °C .
- The results of this application are not provided in the source .
-
- Isothiocyanates, including 4-(Trifluoromethoxy)benzyl isothiocyanate, have been studied for their health benefits and potential food applications . They are known to exhibit a wide range of antimicrobial activity due to their ability to reduce oxygen consumption and depolarize the mitochondrial membrane in bacterial cells .
- They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives . Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular in the last decade .
- They are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .
-
- Trifluoromethyl group-containing drugs, including 4-(Trifluoromethoxy)benzyl isothiocyanate, have been approved by the FDA over the last 20 years . These compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .
- The formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate was achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C and then adding it to trichloroacetonitrile at 0 °C .
安全和危害
属性
IUPAC Name |
1-(isothiocyanatomethyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)14-8-3-1-7(2-4-8)5-13-6-15/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWUXZLJINGXET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563887 |
Source


|
| Record name | 1-(Isothiocyanatomethyl)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzyl isothiocyanate | |
CAS RN |
128273-52-9 |
Source


|
| Record name | 1-(Isothiocyanatomethyl)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128273-52-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
7-(2,3-Dihydroxypropyl)-8-bromotheophylline
111038-24-5
3-Chloro-5-methoxy-benzo[D]isoxazole
16263-58-4
3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol
117332-46-4
2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid
106593-48-0

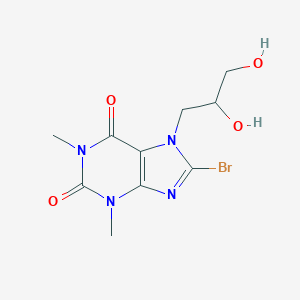
![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)
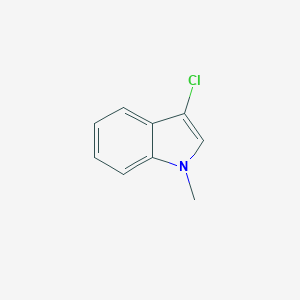
![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

